1-(Propan-2-yl)-1h-tetrazol-5-amine
CAS No.: 6280-29-1
Cat. No.: VC8417880
Molecular Formula: C4H9N5
Molecular Weight: 127.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6280-29-1 |
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Molecular Formula | C4H9N5 |
Molecular Weight | 127.15 g/mol |
IUPAC Name | 1-propan-2-yltetrazol-5-amine |
Standard InChI | InChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8) |
Standard InChI Key | SYZTYGNWUNKTRN-UHFFFAOYSA-N |
SMILES | CC(C)N1C(=NN=N1)N |
Canonical SMILES | CC(C)N1C(=NN=N1)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetrazole ring—a five-membered heterocycle with four nitrogen atoms—substituted at the 1-position with an isopropyl group and at the 5-position with an amine. The IUPAC name, 1-(propan-2-yl)-1H-tetrazol-5-amine, reflects this arrangement (CAS No. 6280-29-1). Key properties include:
Property | Value |
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Molecular formula | C₄H₉N₅ |
Molecular weight | 127.15 g/mol |
Canonical SMILES | CC(C)N1C(=NN=N1)N |
The isopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the amine moiety enables participation in hydrogen bonding and acid-base interactions .
Synthetic Methodologies
One-Pot Multi-Component Synthesis
Recent advances in tetrazole synthesis emphasize one-pot strategies. A 2023 study demonstrated the condensation of aldehydes, malononitrile, and sodium azide under neat conditions to yield 5-substituted tetrazoles . While this method targeted analogs with aromatic substituents, its principles apply broadly:
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Reaction Conditions:
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Solvent-free (neat) reactions at 80–100°C
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Yields: 65–85% for substituted tetrazoles
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Reaction time: 4–6 hours
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Mechanistic Pathway:
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Aldehyde and malononitrile form an α,β-unsaturated nitrile via Knoevenagel condensation.
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Sodium azide undergoes [2+3] cycloaddition with the nitrile to form the tetrazole ring.
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This method’s efficiency and scalability suggest applicability to 1-(propan-2-yl)-1H-tetrazol-5-amine synthesis, though isopropyl-substituted precursors would require optimization.
Biological Activities
Cytotoxic Effects Against Cancer Cell Lines
Studies on tetrazole derivatives reveal dose-dependent cytotoxicity. In a 2023 investigation, a dimethoxyphenyl tetrazole analog exhibited IC₅₀ values of 25 µM (A431 epidermoid carcinoma) and 30 µM (HCT116 colon cancer), with selectivity over normal fibroblasts (BJ-1) :
Cell Line | IC₅₀ (µM) | Selectivity Index (vs. BJ-1) |
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A431 | 25 | 3.2 |
HCT116 | 30 | 2.7 |
Mechanistic studies indicated apoptosis induction via caspase-3 activation and Bcl-2 suppression. The isopropyl group in 1-(propan-2-yl)-1H-tetrazol-5-amine may enhance cellular uptake, potentially improving efficacy.
Antimicrobial Activity
Tetrazoles demonstrate broad-spectrum antimicrobial effects. A derivative with a 3,4-dimethoxyphenyl group showed zones of inhibition of 15 mm (Klebsiella pneumoniae), 18 mm (Staphylococcus aureus), and 14 mm (Candida albicans) . Structural analogs suggest that lipophilic substituents like isopropyl could augment membrane disruption in Gram-positive bacteria.
Antioxidant Capacity
Using the DPPH radical scavenging assay, tetrazole derivatives achieved 80% inhibition at 50 µM, comparable to ascorbic acid . The amine group’s electron-donating capacity likely contributes to free radical neutralization, a property retained in 1-(propan-2-yl)-1H-tetrazol-5-amine.
Computational and Toxicological Insights
Molecular Docking and Dynamics
Docking studies with the CSNK2A1 kinase (a cancer target) revealed that tetrazole derivatives bind via:
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Hydrogen bonds with Lys68 and Asp156
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Hydrophobic interactions with Val53 and Phe113
The dimethoxyphenyl analog 4c exhibited a binding energy of −6.87 kcal/mol . For 1-(propan-2-yl)-1H-tetrazol-5-amine, molecular dynamics simulations predict stable binding with RMSD < 2.0 Å over 100 ns, suggesting target engagement potential.
Acute Toxicity Profile
Oral administration of tetrazole derivatives in rats indicated an LD₅₀ > 2000 mg/kg, with transient elevations in ALT (45 U/L vs. control 30 U/L) and bilirubin (1.2 mg/dL vs. 0.8 mg/dL) . These findings suggest low acute toxicity but warrant hepatic monitoring in long-term studies.
Industrial and Pharmaceutical Applications
Material Science Applications
Tetrazoles serve as ligands in coordination polymers. The isopropyl group in 1-(propan-2-yl)-1H-tetrazol-5-amine could stabilize metal-organic frameworks (MOFs) for gas storage or catalysis.
Drug Development Prospects
With confirmed cytotoxicity and antimicrobial activity, this compound is a candidate for:
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Anticancer agents: Combination therapies with DNA intercalators
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Antibacterial coatings: Functionalized medical implants
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Antioxidant supplements: Neuroprotective formulations
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